Cas no 2172197-60-1 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid
- EN300-1559926
- 2172197-60-1
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- インチ: 1S/C22H22N2O5/c1-24(22(10-11-22)20(26)27)19(25)12-23-21(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,28)(H,26,27)
- InChIKey: ROBWFDOKNRSXTG-UHFFFAOYSA-N
- SMILES: OC(C1(CC1)N(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C)=O
計算された属性
- 精确分子量: 394.15287181g/mol
- 同位素质量: 394.15287181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 7
- 複雑さ: 640
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- XLogP3: 2.5
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1559926-5.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |
2172197-60-1 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1559926-50mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |
2172197-60-1 | 50mg |
$707.0 | 2023-09-25 | ||
Enamine | EN300-1559926-500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |
2172197-60-1 | 500mg |
$809.0 | 2023-09-25 | ||
Enamine | EN300-1559926-250mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |
2172197-60-1 | 250mg |
$774.0 | 2023-09-25 | ||
Enamine | EN300-1559926-0.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |
2172197-60-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1559926-2.5g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |
2172197-60-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1559926-10.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |
2172197-60-1 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1559926-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |
2172197-60-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1559926-1000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |
2172197-60-1 | 1000mg |
$842.0 | 2023-09-25 | ||
Enamine | EN300-1559926-0.05g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]cyclopropane-1-carboxylic acid |
2172197-60-1 | 0.05g |
$2829.0 | 2023-06-05 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid 関連文献
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1. Book reviews
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic Acid (CAS No. 2172197-60-1)
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid, identified by its CAS number 2172197-60-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its cyclopropane ring structure, which is a key feature in medicinal chemistry due to its unique conformational rigidity and potential for biological activity. The presence of a fluorenylmethoxycarbonyl (Fmoc) group in its molecular framework suggests applications in peptide synthesis and proteomics, while the N-methylacetamide moiety adds another layer of functional diversity. This article delves into the structural characteristics, potential applications, and recent research findings associated with this compound.
The molecular structure of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid is highly intricate, featuring a cyclopropane ring fused with an amide group and a fluorene derivative. The cyclopropane ring is particularly noteworthy because it introduces a strained three-membered cycle that can influence the compound's reactivity and biological interactions. This structural motif has been extensively studied for its potential to modulate enzyme activity and receptor binding. The fluorenylmethoxycarbonyl (Fmoc) group is a protective group commonly used in peptide coupling reactions, indicating that this compound may serve as a precursor in peptide synthesis or as an intermediate in the development of novel peptidomimetics.
The N-methylacetamide moiety contributes to the compound's solubility and stability, making it suitable for various chemical transformations and biological assays. This part of the molecule can also interact with biological targets, potentially influencing the compound's pharmacological properties. The combination of these structural elements suggests that 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid may exhibit multiple modes of action, making it a promising candidate for further investigation in drug discovery.
In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique pharmacological profiles. These molecules have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The rigid structure of the cyclopropane ring can mimic natural product scaffolds and disrupt protein-protein interactions, leading to novel therapeutic strategies. For instance, studies have demonstrated that cyclopropanated peptides can inhibit protease activity and interfere with viral replication. Given these findings, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid could be explored as a lead compound for developing new antiviral or anti-inflammatory agents.
The fluorenylmethoxycarbonyl (Fmoc) group not only serves as a protective group in peptide synthesis but also enhances the compound's fluorescence properties. Fluorene derivatives are known for their high photostability and bright emission, making them valuable in fluorescent labeling and bioimaging applications. Therefore, this compound might find utility in diagnostic tools or as a fluorescent probe for studying biological processes at the molecular level. The combination of its structural features and functional groups positions 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid as a versatile molecule with potential applications across multiple scientific disciplines.
Recent research has highlighted the importance of peptidomimetics in drug development due to their ability to mimic peptide sequences while offering improved pharmacokinetic properties. The incorporation of unnatural amino acids or modified backbones can enhance drug efficacy and reduce immunogenicity. The structure of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidocyclopropane-1-carboxylic acid, with its cyclopropane ring and Fmoc-modified amine group, aligns well with these trends. It could serve as a scaffold for designing peptidomimetics that target specific biological pathways while maintaining high affinity for their intended receptors.
The N-methylacetamide moiety also plays a crucial role in modulating the compound's interactions with biological targets. Amide bonds are common motifs in biologically active molecules due to their ability to form hydrogen bonds and stabilize protein structures. By incorporating an N-methylacetamide group into the cyclopropane framework, researchers can fine-tune the compound's binding properties and explore its potential as an enzyme inhibitor or receptor antagonist. This flexibility makes 1-2-( { ( 9 H - f l u o r e n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) - N - m e t h y l a c e t a m i d o c y c l o p r o p a n e - 1 - c a r b o x y l i c acid an intriguing candidate for further pharmacological investigations.
In conclusion, 1 - 2 - ( { ( 9 H - f l u o r e n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) - N - m e t h y l a c e t a m i d o c y c l o p r o p a n e - 1 - c a r b o x y l i c acid (CAS No. 2172197 - 60 - 1) is a structurally complex organic molecule with significant potential in pharmaceutical research. Its unique combination of functional groups, including the cyclopropane ring, Fmoc moiety, and N-methylacetamide unit, makes it suitable for diverse applications ranging from peptide synthesis to drug discovery. Recent advancements in medicinal chemistry have underscored the importance of such multifunctional compounds, highlighting their role in developing novel therapeutic agents targeting various diseases.
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